molecular formula C18H21NO2 B14518981 2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one CAS No. 62508-17-2

2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one

Cat. No.: B14518981
CAS No.: 62508-17-2
M. Wt: 283.4 g/mol
InChI Key: KDTWPJHCSKCMSK-UHFFFAOYSA-N
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Description

2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a benzyl group, a propan-2-yl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-hydroxyacetophenone with benzylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-2-hydroxyphenyl)ethan-1-one
  • 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride
  • Phenylacetone

Uniqueness

2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62508-17-2

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-[benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C18H21NO2/c1-14(2)19(12-15-6-4-3-5-7-15)13-18(21)16-8-10-17(20)11-9-16/h3-11,14,20H,12-13H2,1-2H3

InChI Key

KDTWPJHCSKCMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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